![molecular formula C14H10ClN3O2 B2863293 2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile CAS No. 945367-47-5](/img/structure/B2863293.png)
2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile
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Description
“2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” is a chemical compound used in scientific research. It has a molecular formula of C14H10ClN3O2 and a molecular weight of 287.70 .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” consists of a benzonitrile core with a chloro-methylphenylamino group at the 2-position and a nitro group at the 5-position .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” are not detailed in the available literature, compounds of similar structure are known to participate in various chemical reactions. For instance, quinazolinones, which have a similar structure, can undergo a variety of reactions including electrophilic substitution, oxidation, reduction, and cycloaddition .Scientific Research Applications
Urease Inhibition
Compounds with a similar structure to “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile”, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have been found to be potent urease inhibitors . Urease is an enzyme responsible for various health issues, including peptic ulcers, kidney stone formation, and hepatic coma . Therefore, this compound could potentially be used in the development of treatments for these conditions.
Antimicrobial Activity
Diazine alkaloids, which share structural similarities with the compound , have been reported to exhibit antimicrobial properties . This suggests that “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” could potentially be used in the development of new antimicrobial agents.
Anticancer Applications
Diazine-based compounds have been found to have anticancer properties . Therefore, “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” could potentially be used in cancer research and treatment.
Anti-inflammatory and Analgesic Activities
Compounds with a diazine scaffold have been reported to exhibit anti-inflammatory and analgesic activities . This suggests potential applications of “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” in the development of new anti-inflammatory and analgesic drugs.
Antihypertensive Applications
Diazine-based compounds have been reported to have antihypertensive properties . This suggests that “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” could potentially be used in the development of new antihypertensive drugs.
Antidiabetic Applications
Compounds with a diazine scaffold have been reported to exhibit antidiabetic properties . This suggests potential applications of “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” in the development of new antidiabetic drugs.
properties
IUPAC Name |
2-(4-chloro-2-methylanilino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-9-6-11(15)2-4-13(9)17-14-5-3-12(18(19)20)7-10(14)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXSIIKOFBAQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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